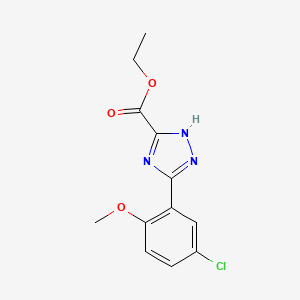
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with ethyl 1H-1,2,4-triazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
類似化合物との比較
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
2-Chloro-5-methoxyphenyl boronic acid: This compound shares a similar chloro and methoxy substitution pattern but differs in its boronic acid functionality.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: This compound has a similar chloro and hydroxy substitution pattern but differs in its acetamide functionality.
The uniqueness of this compound lies in its triazole core and ester functionality, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H12ClN3O3 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC名 |
ethyl 3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-19-12(17)11-14-10(15-16-11)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,15,16) |
InChIキー |
SYGVZNAGPCPFOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)




![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)





![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
